molecular formula C11H17NO2 B13060828 2-(Pyrrolidin-2-yl)cycloheptane-1,3-dione

2-(Pyrrolidin-2-yl)cycloheptane-1,3-dione

Cat. No.: B13060828
M. Wt: 195.26 g/mol
InChI Key: AHWBJSWRAKOFCA-UHFFFAOYSA-N
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Description

2-(Pyrrolidin-2-yl)cycloheptane-1,3-dione is a compound that features a pyrrolidine ring fused to a cycloheptane ring with two ketone groups at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyrrolidin-2-yl)cycloheptane-1,3-dione typically involves the construction of the pyrrolidine ring followed by its fusion with the cycloheptane ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the formation of pyrrolidine rings can be achieved through the amination and cyclization of functionalized acyclic substrates .

Industrial Production Methods

Industrial production methods for compounds like this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of specific catalysts and reaction environments to facilitate the cyclization and fusion processes .

Chemical Reactions Analysis

Types of Reactions

2-(Pyrrolidin-2-yl)cycloheptane-1,3-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Substitution reactions can replace specific atoms or groups within the compound with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

2-(Pyrrolidin-2-yl)cycloheptane-1,3-dione has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Pyrrolidin-2-yl)cycloheptane-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. This can lead to various biological effects, depending on the specific pathways involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine derivatives, such as pyrrolidine-2-one and pyrrolidine-2,5-diones. These compounds share the pyrrolidine ring but differ in their additional functional groups and ring structures .

Uniqueness

2-(Pyrrolidin-2-yl)cycloheptane-1,3-dione is unique due to its fused ring system, which imparts distinct chemical and biological properties. This structural feature differentiates it from other pyrrolidine derivatives and contributes to its specific applications and reactivity .

Properties

Molecular Formula

C11H17NO2

Molecular Weight

195.26 g/mol

IUPAC Name

2-pyrrolidin-2-ylcycloheptane-1,3-dione

InChI

InChI=1S/C11H17NO2/c13-9-5-1-2-6-10(14)11(9)8-4-3-7-12-8/h8,11-12H,1-7H2

InChI Key

AHWBJSWRAKOFCA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=O)C(C(=O)C1)C2CCCN2

Origin of Product

United States

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